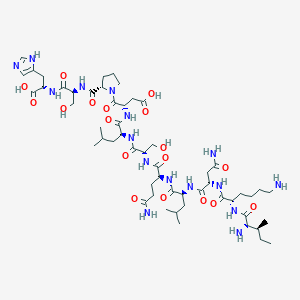

Cholecystokinin (10-20)

Description

Properties

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H90N16O18/c1-7-28(6)43(58)52(85)62-30(11-8-9-15-55)44(77)65-34(20-41(57)74)48(81)63-32(17-26(2)3)46(79)61-31(13-14-40(56)73)45(78)68-37(23-71)49(82)64-33(18-27(4)5)47(80)66-35(21-42(75)76)53(86)70-16-10-12-39(70)51(84)69-38(24-72)50(83)67-36(54(87)88)19-29-22-59-25-60-29/h22,25-28,30-39,43,71-72H,7-21,23-24,55,58H2,1-6H3,(H2,56,73)(H2,57,74)(H,59,60)(H,61,79)(H,62,85)(H,63,81)(H,64,82)(H,65,77)(H,66,80)(H,67,83)(H,68,78)(H,69,84)(H,75,76)(H,87,88)/t28-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWFYIDIZXNRQD-CQVFSJASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CC2=CN=CN2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H90N16O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50143572 | |

| Record name | Cholecystokinin (10-20) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100900-23-0 | |

| Record name | Cholecystokinin (10-20) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholecystokinin (10-20) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50143572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Structural Aspects of Cholecystokinin Peptides

Biosynthesis and Post-Translational Processing Pathways of Cholecystokinin (B1591339) Peptides

The journey of cholecystokinin (CCK) from a genetic blueprint to a collection of bioactive signaling molecules is a multi-step process involving intricate cellular machinery and precise enzymatic modifications. This process begins with the transcription of the CCK gene and translation into a precursor protein, which then undergoes a series of post-translational modifications to yield various active CCK peptides. nih.govnih.gov

Cellular Localization of Cholecystokinin Peptide Synthesis

The synthesis of cholecystokinin is not ubiquitous; it is confined to specific cell types within the body, primarily in the gastrointestinal tract and the central nervous system. researchgate.net

Enteroendocrine I-cells: Located predominantly in the mucosa of the duodenum and jejunum, these specialized endocrine cells are the primary source of circulating CCK. researchgate.netfrontiersin.org In response to the presence of fats and proteins in the intestinal lumen, I-cells synthesize and secrete CCK into the bloodstream, where it acts as a classical gut hormone. frontiersin.org

Central Nervous System Neurons: CCK is also widely expressed as a neurotransmitter in various regions of the brain, making it one of the most abundant neuropeptides. lsuhsc.eduoup.com Cerebral CCK neurons are responsible for the synthesis of specific forms of CCK that play crucial roles in processes such as satiety, anxiety, and nociception. researchgate.netwikipedia.org The distribution of CCK-producing neurons is extensive, with significant populations found in the cerebral cortex, hippocampus, and other brain regions. nih.govresearchgate.net

The distinct cellular locations of CCK synthesis are a key factor in the differential processing of the precursor protein, leading to the production of different molecular forms of CCK in the gut and the brain. oup.comregionh.dk

Enzymatic Pathways in Cholecystokinin Peptide Maturation

The conversion of the initial pro-cholecystokinin (proCCK) into biologically active peptides requires a cascade of enzymatic reactions. nih.govnih.gov This maturation process involves several key classes of enzymes that perform specific modifications.

Prohormone Convertases (PCs): These endoproteases are responsible for the initial cleavage of proCCK at specific mono- and dibasic amino acid residues. lsuhsc.eduoup.com The expression of different PCs is tissue-specific and governs the resulting pattern of CCK peptides. regionh.dk

PC1/3 (also known as PC3): This convertase is predominantly expressed in intestinal endocrine I-cells and is crucial for the processing of proCCK in the gut. oup.comregionh.dkresearchgate.net Studies in PC1/3 null mice have shown a significant reduction in the synthesis of bioactive CCK in the intestine. oup.comregionh.dk

PC2: In contrast to PC1/3, PC2 is the primary convertase in cerebral CCK neurons and governs the neuronal processing of proCCK. lsuhsc.eduoup.comregionh.dk Its deficiency primarily affects CCK synthesis in the brain. lsuhsc.eduregionh.dk

PC5/6: This convertase appears to play a more modest role, contributing to some extent to the endocrine synthesis of CCK-22. oup.comregionh.dk

PC7: Research indicates that PC7 is also critical for the normal production of CCK in specific brain regions. nih.gov

Sulfotransferases: These enzymes catalyze the O-sulfation of a specific tyrosine residue within the CCK peptide sequence. nih.govfrontiersin.org This modification is critical for the high-affinity binding of CCK to its CCK1 receptor. lsuhsc.edufrontiersin.org While not an absolute requirement for processing and secretion, tyrosine sulfation does influence the amount of secreted CCK. acs.org

Carboxypeptidases: After endoproteolytic cleavage by prohormone convertases, carboxypeptidases, such as Carboxypeptidase E (CPE), trim the C-terminal basic residues from the resulting peptide intermediates. nih.govoup.com This step is essential for preparing the peptide for the final amidation step.

Amidation Enzymes: The final and crucial step in the maturation of most bioactive CCK peptides is the C-terminal α-amidation. This reaction is catalyzed by the peptidylglycine α-amidating monooxygenase (PAM) enzyme complex. oup.comresearchgate.net Amidation is essential for the biological activity of CCK. physiology.org

The coordinated action of these enzymes within the secretory pathway ensures the production of a diverse array of bioactive CCK peptides with distinct physiological roles. nih.govresearchgate.net

Heterogeneity of Bioactive Cholecystokinin Peptide Molecular Forms

A hallmark of CCK biosynthesis is the generation of multiple molecular forms of the peptide, each with a different number of amino acid residues. researchgate.netfrontiersin.org This heterogeneity arises from the tissue-specific processing of proCCK. researchgate.netacs.org The major bioactive forms include:

CCK-58: A larger form of CCK that is a major stored and circulating form in humans and dogs. acs.orgnih.gov

CCK-33 and CCK-39: These intermediate-length forms are prominent in the circulation and are among the predominant forms in plasma. nih.govnih.gov

CCK-22: Another significant form found in both the gut and plasma. nih.govnih.gov

CCK-8: The predominant form of CCK in the vertebrate brain and also found in the gut. researchgate.netnih.govnih.gov

CCK-4: A smaller C-terminal tetrapeptide amide that can also be found. nih.gov

The relative abundance of these forms varies not only between tissues but also among different species. researchgate.net For instance, the brain primarily produces CCK-8, whereas the intestine contains a mixture of CCK-58, CCK-33, CCK-22, and CCK-8. researchgate.netfrontiersin.org This molecular diversity allows for a nuanced regulation of physiological processes mediated by CCK.

Structure-Activity Relationships (SAR) of Cholecystokinin Peptides and Analogs

The biological activity of cholecystokinin peptides is intrinsically linked to their specific amino acid sequence and post-translational modifications. Understanding these structure-activity relationships (SAR) is crucial for the design of synthetic analogs with desired properties, such as receptor agonists or antagonists.

Critical Amino Acid Residues and Post-Translational Modifications for Receptor Interaction

Specific features of the CCK peptide sequence are essential for its interaction with its receptors, the CCK1 and CCK2 receptors.

C-terminal Heptapeptide-Amide: The biological activity of CCK resides primarily in its C-terminal seven amino acids. guidetopharmacology.org This region is highly conserved and is necessary for high-affinity binding to the CCK1 receptor. nih.gov

Tyrosine Sulfation: The O-sulfation of a specific tyrosine residue, located seven residues from the C-terminus, is a critical post-translational modification for high-affinity binding to the CCK1 receptor. frontiersin.orgnih.govresearchgate.net This sulfated tyrosine is thought to interact with specific residues in the receptor, such as Methionine-195, which is crucial for the receptor's transition to a high-affinity state. nih.gov The CCK2 receptor, in contrast, does not strictly require sulfation for binding. lsuhsc.edu The interaction of the sulfated tyrosine with the receptor is a key determinant of ligand specificity. biorxiv.org

C-terminal Amide: The amidation of the C-terminal phenylalanine residue is essential for the biological activity of CCK. physiology.org

Other Key Residues: The aromatic ring of the C-terminal phenylalanine is important for binding to both brain and pancreatic CCK receptors. physiology.org The tryptophan residue within the C-terminal sequence is also a key pharmacophore element for CCK receptor interaction. acs.org

The following table summarizes the key molecular features of CCK and their importance for receptor interaction.

| Feature | Importance for CCK1 Receptor | Importance for CCK2 Receptor |

| C-terminal Heptapeptide-Amide | Essential for high-affinity binding | C-terminal tetrapeptide is sufficient |

| Tyrosine Sulfation | Critical for high-affinity binding | Not strictly required |

| C-terminal Amidation | Essential for biological activity | Essential for biological activity |

| Tryptophan Residue | Important for binding | Important for binding |

| Phenylalanine Residue | Important for binding | Important for binding |

Quantitative Structure-Activity Relationship (QSAR) Studies in Cholecystokinin Receptor Ligand Design

Quantitative structure-activity relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. These studies have been instrumental in the design and development of various CCK receptor ligands, including agonists, antagonists, and bifunctional peptides. ingentaconnect.comresearchgate.net

Antagonists: QSAR studies have been applied to various classes of CCK antagonists, such as benzodiazepine (B76468) derivatives, amino acid derivatives, and quinazolinones. ingentaconnect.com These studies have helped to elucidate the mechanisms of interaction of these antagonists with CCK receptors, identifying the importance of factors like hydrophobic interactions, hydrogen bonding, and steric factors. ingentaconnect.com The development of non-peptide antagonists like devazepide (B1670321) (a CCK1 selective antagonist) and L-365,260 (a CCK2 selective antagonist) has been guided by such structure-based design strategies. wikipedia.orgresearchgate.net

Agonists: The design of potent and selective CCK receptor agonists has also benefited from SAR and QSAR approaches. For example, systematic investigations of synthetic CCK-8 analogues with N-terminal modifications have led to the identification of long-acting and highly selective CCK1 receptor agonists. nih.govacs.org

Bifunctional Peptides: A novel approach in drug design has been the creation of bifunctional peptides that can interact with multiple receptors. acs.org For instance, peptides have been designed to act as both opioid receptor agonists and CCK receptor antagonists. acs.orgnih.gov This was achieved by combining the pharmacophores of both opioid and CCK peptides through a linker, with QSAR studies helping to optimize the structure for dual activity. acs.org

The insights gained from QSAR and other structure-based design strategies continue to drive the development of novel and more effective CCK receptor ligands with potential therapeutic applications. researchgate.netnih.govnih.govnih.gov

Design and Characterization of Synthetic Cholecystokinin Peptide Fragments and Analogs for Research (e.g., Cholecystokinin (10-20), CCK-8)

The study of cholecystokinin's (CCK) diverse physiological roles has been greatly advanced by the design and application of synthetic peptide fragments and analogs. Research has primarily focused on C-terminal fragments of the parent CCK peptide, as this region contains the amino acid sequence essential for receptor binding and biological activity. nih.gov While various fragments can be synthesized, scientific investigation has concentrated on cholecystokinin octapeptide (CCK-8) and cholecystokinin tetrapeptide (CCK-4), as they represent the minimal sequences that retain potent activity. physiology.orgwikipedia.org Fragments from other regions of the prohormone, such as a potential Cholecystokinin (10-20) fragment, are not commonly used in research as they lack the critical C-terminal active site.

The design of synthetic analogs of CCK-8 and other active fragments is a key strategy to develop research tools with improved characteristics compared to the native peptides. The primary goals of analog design include enhancing receptor selectivity, increasing metabolic stability, and modifying duration of action. These synthetic peptides are crucial for elucidating the distinct functions of the two CCK receptor subtypes, CCK-1R and CCK-2R (also known as CCK-AR and CCK-BR, respectively), and for exploring their therapeutic potential. dgpeptides.comprimescholars.com

Design Principles and Structural Modifications

The foundation of analog design lies in understanding the structure-activity relationships (SAR) of CCK peptides. The C-terminal heptapeptide (B1575542) sequence is known to be critical for biological function, with the C-terminal tetrapeptide amide (Trp-Met-Asp-Phe-NH2) being particularly important for receptor recognition. nih.govfrontiersin.org A key feature for high-affinity binding to the CCK-1R is the presence of a sulfated tyrosine residue, typically at position 7 from the C-terminus (as in CCK-8). physiology.org

Synthetic chemists employ several strategies to create novel analogs:

Amino Acid Substitution: Replacing specific amino acids in the native sequence can dramatically alter the peptide's properties. For instance, replacing the penultimate Asp residue of CCK-8 with D-N-methyl-Asp has been shown to significantly increase selectivity for the CCK-1R over the CCK-2R. dgpeptides.comprimescholars.com Similarly, replacing Gly in a CCK-8 derivative with Glu can yield a highly selective CCK-2R agonist. dgpeptides.com To prevent oxidation, which is a common issue with the methionine residues in CCK-8, they are often replaced with more stable amino acids like norleucine (Nle). nih.govprimescholars.com

N-Terminal Modification: To prolong the in-vivo half-life of the peptides, researchers often attach fatty acids with hydrophilic linkers to the N-terminus. dgpeptides.comprimescholars.com This acylation strategy leverages the binding of the fatty acid to albumin in the bloodstream, which slows clearance and provides a longer duration of action. dgpeptides.com

Backbone Modification: Changes to the peptide backbone, such as N-methylation of specific amino acids or the introduction of pseudo-peptide bonds, are used to increase resistance to enzymatic degradation by proteases. pancreapedia.orgnih.gov

Characterization of Synthetic Analogs

Once designed and synthesized, typically through solid-phase peptide synthesis, the new analogs undergo rigorous characterization to determine their biochemical and pharmacological profiles. primescholars.comnih.gov

Purity and Identity: The purity of the synthetic peptide is assessed using High-Performance Liquid Chromatography (HPLC), and its molecular weight and sequence are confirmed using Mass Spectrometry (MS). nih.gov

Receptor Binding Affinity: Radioligand binding assays are used to measure the affinity of the analog for CCK-1R and CCK-2R. In these experiments, the synthetic analog competes with a radiolabeled CCK peptide (like ¹²⁵I-CCK-8) for binding to receptors expressed in cell lines or tissue preparations (e.g., from guinea pig pancreas for CCK-1R or cerebral cortex for CCK-2R). The results are often reported as the IC₅₀ (the concentration of the analog that inhibits 50% of the radioligand binding) or the Kᵢ (the inhibition constant).

Functional Activity (Potency and Efficacy): In vitro functional assays determine whether an analog acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Common assays measure a biological response following receptor activation, such as amylase release from pancreatic acini, or intracellular calcium mobilization in cells engineered to express a specific CCK receptor subtype.

Metabolic Stability: The stability of the analog is tested by incubating it in plasma or with tissue homogenates to assess its resistance to enzymatic degradation over time. pancreapedia.org

Research Findings from Synthetic Analogs

The use of synthetic analogs has generated a wealth of data on the differential roles of CCK receptors and has led to the development of highly selective research tools.

For example, a systematic investigation of CCK-8 analogs led to the development of compound NN9056 , an acylated peptide with a D-N-methyl-Asp substitution. dgpeptides.comprimescholars.com This analog demonstrated an affinity for CCK-1R similar to native CCK-8 but with very high selectivity over CCK-2R. dgpeptides.com In research studies with lean pigs, it produced a strong reduction in food intake for up to 48 hours after a single injection, highlighting its potential utility in studying satiety mechanisms. dgpeptides.comprimescholars.com

Conversely, analogs of the smaller CCK-4 fragment have also been developed. While CCK-4 typically shows selectivity for the CCK-2R, researchers have created analogs like A-71623 that are potent and selective agonists for the CCK-1R, demonstrating that high affinity for CCK-1R can be achieved even without the traditional sulfated tyrosine residue.

The tables below summarize the characteristics of selected synthetic CCK fragments and analogs from various research studies.

| Compound | Sequence / Key Modifications | Source |

|---|---|---|

| CCK-8 (sulfated) | Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ | physiology.org |

| CCK-4 | Trp-Met-Asp-Phe-NH₂ | wikipedia.org |

| NN9056 | C18 fatty acid acylated, D-N-methyl-Asp and Nle substitutions in CCK-8 backbone. | dgpeptides.comprimescholars.com |

| A-71623 | A novel CCK-4 based peptide, a potent and selective CCK-1R agonist. | |

| Compound 9 (Opioid/CCK) | Tyr-d-Nle-Gly-Trp-Nle-Asp-Phe-NH₂ |

| Compound | Target Receptor | Binding Affinity (IC₅₀ or Kᵢ) | Research Context | Source |

|---|---|---|---|---|

| A-71623 | CCK-1R (pancreas) | IC₅₀ = 3.7 nM | Demonstrates high-affinity CCK-1R agonism from a CCK-4 base. | |

| A-71623 | CCK-2R (cortex) | IC₅₀ = 4500 nM | Shows high selectivity for CCK-1R over CCK-2R. | |

| A-70874 | CCK-1R (pancreas) | IC₅₀ = 4.9 nM | Another novel CCK-4 based peptide with CCK-1R selectivity. | |

| A-70874 | CCK-2R (cortex) | IC₅₀ = 710 nM | Shows high selectivity for CCK-1R over CCK-2R. | |

| Compound 9 (Opioid/CCK) | CCK-1R | Kᵢ = 9.6 nM | Bifunctional peptide with balanced high affinity for both CCK receptor subtypes. | |

| Compound 9 (Opioid/CCK) | CCK-2R | Kᵢ = 15 nM | Designed to interact with both opioid and CCK receptors. |

Cholecystokinin Receptor Pharmacology and Signal Transduction

Cholecystokinin (B1591339) Receptor Subtypes (CCK1R and CCK2R) in Research Models

The defining pharmacological difference between CCK1R and CCK2R lies in their selectivity for various endogenous and synthetic ligands. CCK1R displays a strong preference for sulfated forms of CCK, such as CCK-8, binding them with 500- to 1,000-fold higher affinity than non-sulfated CCK or the hormone gastrin. nih.govfrontiersin.orgnih.gov In contrast, the CCK2R binds both sulfated and non-sulfated CCK peptides and gastrin with similarly high affinity. nih.govfrontiersin.orgbiorxiv.org

This selectivity is a critical determinant of their physiological functions. The CCK1R is often referred to as the "alimentary" receptor due to its role in digestion, while the CCK2R is termed the "brain" receptor, although both are found in the central nervous system and the gastrointestinal tract. researchgate.net The shared C-terminal pentapeptide amide sequence between CCK and gastrin is crucial for their biological function and interaction with both receptor subtypes. biorxiv.org

Comparative Binding Affinities (Ki) of Endogenous Ligands for CCK Receptors

| Ligand | CCK1R Affinity (Ki) | CCK2R Affinity (Ki) | Selectivity Profile |

|---|---|---|---|

| CCK-8 (sulfated) | ~0.6-1 nM nih.gov | ~0.3-1 nM nih.gov | High affinity for both |

| CCK-8 (desulfated) | ~300-500 nM nih.gov | ~0.3-1 nM nih.gov | CCK2R selective |

| Gastrin | ~600-1000 nM nih.gov | ~0.3-1 nM nih.gov | CCK2R selective |

| CCK-4 | >1000 nM nih.gov | ~3-10 nM nih.gov | CCK2R selective |

For CCK1R, the high affinity for sulfated CCK is primarily determined by interactions with residues in its extracellular loops (ECLs). Specifically, Arginine 197 (R197) in ECL2 of CCK1R forms crucial hydrogen bonds with the sulfate (B86663) group on the tyrosine residue of CCK-8. nih.govnih.gov This interaction, along with contributions from other residues like N98 in transmembrane domain 2 (TM2), stabilizes the ligand in the binding pocket and is essential for high-potency binding. nih.gov

In CCK2R, the binding pocket accommodates both sulfated and non-sulfated ligands effectively. The C-terminal pentapeptides of gastrin and CCK-8 adopt nearly identical binding poses within the CCK2R. nih.gov The receptor lacks the specific residues that confer high-affinity sulfate recognition in CCK1R, allowing it to bind a broader range of ligands. nih.gov Key residues for binding CCK2R-selective ligands have been identified in TM2 and TM7. nih.gov The orientation of ligands within the binding pocket can differ significantly between the two receptors, influencing whether a compound acts as an agonist or antagonist. researchgate.net

Like other GPCRs, CCK receptors exist in multiple affinity states, which are regulated by their interaction with intracellular guanine (B1146940) nucleotide-binding proteins (G-proteins). In the absence of an agonist, the receptor is typically in a low-affinity state and uncoupled from G-proteins. Agonist binding promotes a conformational change in the receptor, facilitating its coupling to a G-protein. nih.gov This agonist-receptor-G-protein ternary complex is a high-affinity state for the agonist.

The binding of guanine nucleotides, such as GTP, to the G-protein causes the dissociation of the G-protein from the receptor, returning the receptor to its low-affinity state. nih.gov This regulatory mechanism is evident in binding assays where the presence of non-hydrolyzable GTP analogs (like GTPγS or GMP-PNP) inhibits high-affinity agonist binding and accelerates the dissociation of bound agonists from the receptor. nih.gov This effect demonstrates that the stable, high-affinity state requires the physical association of the receptor with the G-protein, a process that is induced by the agonist itself. nih.gov

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.gov These modulators can either enhance (Positive Allosteric Modulators, PAMs) or reduce (Negative Allosteric Modulators, NAMs) the affinity and/or efficacy of the orthosteric ligand.

Research has led to the identification of novel, selective PAMs for the CCK1R. nih.govnih.gov These compounds show little to no intrinsic agonist activity on their own but can significantly enhance the signaling of endogenous CCK. nih.govgenedata.com The mechanism of action for these PAMs involves increasing the binding affinity of CCK, partly by slowing the dissociation rate (off-rate) of the hormone from the receptor. nih.govmdpi.com This approach is therapeutically attractive as it maintains the natural spatial and temporal patterns of physiological receptor activation, potentially reducing side effects associated with full agonists. nih.govnih.gov Computational docking and photolabile analogue studies have begun to identify the putative allosteric binding sites within the CCK1R structure. nih.govnih.gov

Intracellular Signaling Pathways Activated by Cholecystokinin Receptors

The activation of CCK receptors follows the general mechanism of Class A GPCRs. The binding of an agonist to the extracellular or transmembrane region of the receptor induces a series of conformational changes. These changes propagate to the intracellular side of the receptor, unmasking a binding site for heterotrimeric G-proteins. nih.govqub.ac.uk

Upon coupling, the receptor acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the release of GDP from the Gα subunit and allowing GTP to bind in its place. nih.gov This exchange activates the G-protein, causing the Gα subunit to dissociate from both the Gβγ dimer and the receptor. The freed Gα-GTP and Gβγ subunits can then interact with downstream effector proteins to generate intracellular second messengers.

: An Overview

Cholecystokinin (CCK) peptides exert their physiological effects by binding to two main subtypes of G protein-coupled receptors (GPCRs): Cholecystokinin Receptor 1 (CCK1R) and Cholecystokinin Receptor 2 (CCK2R). The activation of these receptors initiates a cascade of intracellular events, leading to diverse biological responses, including the regulation of digestion and satiety.

Intracellular Calcium Signaling Dynamics

Upon agonist binding, both CCK1R and CCK2R primarily couple to the Gq/11 family of G proteins. This activation leads to the stimulation of phospholipase C (PLC), a key enzyme in the phosphoinositide signaling pathway. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of CCK receptor activation and is a critical step in mediating many of the hormone's effects, such as pancreatic enzyme secretion and smooth muscle contraction. The dynamics of this calcium signal, including its amplitude, frequency, and spatial distribution, are tightly regulated to ensure specific cellular responses.

Protein Kinase Cascades and Downstream Effectors (e.g., ERK 1/2, PKA, PKC)

The elevation of intracellular calcium and the production of DAG activate several protein kinase cascades.

Protein Kinase C (PKC): Diacylglycerol, in conjunction with the increased intracellular calcium, directly activates conventional isoforms of Protein Kinase C (PKC). Activated PKC phosphorylates a wide array of substrate proteins, thereby modulating their activity and contributing to the cellular response to CCK.

Extracellular Signal-Regulated Kinases 1 and 2 (ERK 1/2): The activation of CCK receptors can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK 1/2 cascade. This can occur through PKC-dependent and -independent mechanisms. The activation of ERK 1/2 is involved in longer-term cellular processes such as gene expression and cell proliferation.

Protein Kinase A (PKA): While the primary signaling pathway for CCK receptors is through Gq/11, there is evidence suggesting that under certain conditions, they can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various cellular targets, influencing processes like hormone secretion.

Table 1: Key Signaling Molecules in Cholecystokinin Receptor Pathways

| Signaling Molecule | Activating Stimulus | Primary Downstream Effect |

| Phospholipase C (PLC) | Gq/11 activation | Hydrolysis of PIP2 to IP3 and DAG |

| Inositol 1,4,5-trisphosphate (IP3) | PLC activation | Release of Ca2+ from intracellular stores |

| Diacylglycerol (DAG) | PLC activation | Activation of Protein Kinase C (PKC) |

| Intracellular Calcium (Ca2+) | IP3-mediated release | Activation of Ca2+-dependent enzymes |

| Protein Kinase C (PKC) | DAG and Ca2+ | Phosphorylation of target proteins |

| ERK 1/2 | PKC-dependent/independent pathways | Regulation of gene expression and cell growth |

| Protein Kinase A (PKA) | cAMP | Phosphorylation of target proteins |

Interactions with Other Cellular Signaling Molecules and Pathways

The signaling pathways initiated by CCK receptor activation are not isolated but are part of a complex and integrated cellular network. There is significant crosstalk between the phosphoinositide pathway and other signaling cascades. For instance, calcium and PKC can modulate the activity of other kinases and phosphatases, influencing the cellular response to other stimuli. Furthermore, the activation of the ERK 1/2 pathway highlights a connection to signaling networks that control cell growth and differentiation. The interplay between these different pathways allows for a fine-tuned and context-dependent cellular response to cholecystokinin.

Physiological and Neurobiological Roles of Cholecystokinin Peptides in Research Models

Gastrointestinal System Research on Cholecystokinin (B1591339) Peptides

CCK is a primary regulator of digestive processes, coordinating the function of the pancreas, gallbladder, and gastrointestinal tract to ensure the efficient breakdown and absorption of nutrients. wikipedia.orgebsco.com

Regulation of Exocrine Pancreatic Secretion Mechanisms

One of the earliest recognized functions of cholecystokinin, formerly known as pancreozymin, is its potent stimulation of the exocrine pancreas. wikipedia.orgclevelandclinic.org CCK induces the secretion of a juice rich in digestive enzymes essential for the breakdown of fats, proteins, and carbohydrates. wikipedia.org Research has identified complex, species-dependent mechanisms through which CCK exerts this control.

The mechanisms of action can be broadly categorized as direct, acting on pancreatic acinar cells, and indirect, involving neural pathways. physiology.orgnih.gov

Direct Action: In many rodent models, CCK peptides bind directly to CCK1 receptors located on pancreatic acinar cells. This binding initiates an intracellular signaling cascade, leading to the release of digestive enzymes such as amylase, lipase (B570770), and trypsinogen. nih.gov

Indirect (Neural) Action: In humans, the primary mechanism appears to be neurally mediated. physiology.org CCK stimulates vagal afferent nerves in the gut, which triggers a vago-vagal reflex. This reflex arc results in the release of Acetylcholine from vagal efferent fibers in the pancreas, which in turn stimulates acinar cell secretion. physiology.orgnih.gov The administration of Atropine, a cholinergic blocker, has been shown to suppress CCK-induced enzyme secretion in human subjects, highlighting the critical role of this cholinergic pathway. physiology.org

Feedback regulation is also a key aspect of this process. The presence of trypsin in the duodenum can inhibit further CCK release, creating a negative feedback loop that prevents excessive pancreatic stimulation. nih.gov

Table 1: Species-Dependent Mechanisms of CCK on Pancreatic Secretion

| Species | Primary Mechanism of Action | Key Research Findings |

|---|---|---|

| Rodents (e.g., Rat) | Both direct action on acinar cells and indirect neural pathways. | CCK directly stimulates CCK1 receptors on acinar cells; also activates vago-vagal reflexes. physiology.org |

| Humans | Predominantly indirect neural action (vago-vagal reflex). | CCK-mediated secretion is heavily dependent on cholinergic pathways and can be blocked by Atropine. physiology.org |

Modulation of Gallbladder Contraction Mechanisms

The name "cholecystokinin" literally means "to move the gallbladder," which aptly describes its critical role in bile release. clevelandclinic.orgyoutube.com CCK coordinates the delivery of bile into the duodenum, a process essential for the emulsification and digestion of dietary fats. nih.gov

This action is achieved through two simultaneous and coordinated mechanisms:

Gallbladder Contraction: CCK binds to CCK1 receptors on the smooth muscle cells of the gallbladder, causing them to contract powerfully. nih.govoup.com

Sphincter of Oddi Relaxation: Concurrently, CCK mediates the relaxation of the Sphincter of Oddi, the muscular valve that controls the flow of bile and pancreatic juice into the duodenum. wikipedia.orgdoi.org

This combined action ensures that stored bile is efficiently ejected from the gallbladder and delivered to the small intestine where it can act on ingested fats. nih.govdoi.org Similar to its effects on the pancreas, the regulation of gallbladder motility involves both direct hormonal action on the muscle and indirect, neurally-mediated pathways involving the release of Acetylcholine. oup.comdoi.org

Influence on Gastrointestinal Motility Patterns and Mechanisms

CCK exerts significant influence over the motility of the stomach and intestines, a function that is crucial for optimizing the pace of digestion. doi.orgnih.gov

Gastric Emptying: A key role of CCK is to inhibit gastric emptying. wikipedia.orgnih.gov By slowing the rate at which chyme (partially digested food) exits the stomach and enters the duodenum, CCK ensures that the small intestine is not overwhelmed. This delay provides adequate time for pancreatic enzymes and bile to act, maximizing nutrient digestion and absorption. clevelandclinic.orgnih.gov This effect is primarily mediated by a vago-vagal reflex involving capsaicin-sensitive afferent fibers. physiology.org Studies using the CCK1 receptor antagonist loxiglumide (B1675256) have demonstrated a significant acceleration of gastric emptying, confirming the physiological role of endogenous CCK in this process. nih.govsemopenalex.org

Intestinal and Colonic Motility: The effects of CCK on the intestines are more complex. It generally stimulates motility in the small intestine and colon, which helps propel contents along the digestive tract. jnmjournal.org In research models using isolated rat colon, CCK-8 was shown to dose-dependently increase colonic motility. This action appears to be mediated through CCK1 receptors and involves both direct effects on smooth muscle and indirect actions via cholinergic neurons. jnmjournal.org

Table 2: Summary of Cholecystokinin's Effects on Gastrointestinal Motility

| Organ | Primary Effect | Mechanism |

|---|---|---|

| Stomach | Delays Gastric Emptying | Activation of an inhibitory vago-vagal reflex, relaxation of the proximal stomach. doi.orgnih.govphysiology.org |

| Small Intestine | Modulates Motility | Acts via neural and direct pathways to regulate transit. |

| Colon | Stimulates Motility | Increases contractile activity via CCK1 receptors and cholinergic input. jnmjournal.org |

Role in Nutrient Digestion and Absorption Processes

The individual actions of CCK on the pancreas, gallbladder, and gastrointestinal motility culminate in a highly integrated and efficient system for the digestion and absorption of nutrients, particularly fats and proteins. ebsco.comnih.gov

The process unfolds as follows:

Ingested fats and proteins in the duodenum stimulate I-cells to release CCK. clevelandclinic.org

CCK travels through the bloodstream to the pancreas and gallbladder.

It stimulates the pancreas to secrete digestive enzymes (lipases, proteases) and the gallbladder to release bile. wikipedia.orgebsco.com

Simultaneously, CCK slows gastric emptying, ensuring a controlled delivery of chyme that matches the capacity of the digestive enzymes and bile. nih.gov

Bile emulsifies fats, increasing the surface area for pancreatic lipase to act. Proteases break down proteins into smaller peptides and amino acids. wikipedia.org

This coordinated sequence ensures that complex macronutrients are broken down into absorbable molecules. ebsco.com

Central Nervous System Research on Cholecystokinin Peptides

Beyond its digestive functions, CCK is one of the most abundant neuropeptides in the central nervous system and plays a crucial role as a short-term satiety signal. wikipedia.orgnih.gov

Involvement in Satiety and Appetite Regulation Mechanisms

Research dating back to the 1970s has established CCK as a key factor in terminating a meal. regionh.dk Its release following food intake induces feelings of fullness and reduces food consumption. jci.org This effect is not due to CCK crossing the blood-brain barrier in significant amounts, but rather through its action on peripheral nerves that signal to the brain. nih.gov

The primary mechanism for CCK-induced satiety involves the activation of CCK1 receptors on vagal afferent nerve fibers located in the upper gastrointestinal tract. nih.govnih.gov

Vagal Signaling Pathway: When CCK binds to these receptors, it generates a neural signal that travels via the vagus nerve to the nucleus of the solitary tract (NTS) in the brainstem. nih.govjci.org

Central Integration: The NTS integrates this satiety signal with other information related to food intake and relays it to higher brain centers, including the hypothalamus, which is critical for appetite regulation. regionh.dkjci.org

Studies have shown that vagotomy (severing the vagus nerve) abolishes the appetite-suppressing effects of peripherally administered CCK, providing strong evidence for the essential role of this neural pathway. regionh.dk In diet-induced obese rat models, a resistance to the satiating effects of CCK has been observed, suggesting that dysregulation of this signaling pathway may contribute to overeating. plos.org

Table 3: Key Research Findings on CCK and Satiety

| Research Finding | Implication for Appetite Regulation |

|---|---|

| Administration of CCK reduces meal size in various animal models and humans. jci.org | CCK acts as a short-term satiety signal, helping to terminate food intake. |

| The satiety effect of CCK is blocked by CCK1 receptor antagonists. jci.org | The action is specifically mediated by the CCK1 receptor subtype. |

| Vagotomy eliminates the appetite-suppressing effects of CCK. regionh.dk | The primary pathway for CCK's satiety signal is via the vagus nerve to the brain. |

| Leptin enhances the sensitivity of vagal afferent neurons to CCK. plos.org | CCK's function is integrated with long-term energy balance signals. |

Neurotransmission and Synaptic Plasticity Mechanisms (e.g., LTP, LTD)

Cholecystokinin (CCK) peptides are pivotal in modulating synaptic transmission and plasticity, fundamental processes for learning and memory. Research indicates that CCK is integral to both long-term potentiation (LTP) and long-term depression (LTD), two forms of synaptic plasticity believed to be the neural basis of memory. pnas.org

In the neocortex, high-frequency stimulation-induced LTP is dependent on CCK acting via its CCKB receptor. pnas.orgnih.gov The release of CCK in this context is controlled by NMDA receptors, suggesting a sequential mechanism where NMDA receptor activation triggers CCK release, which in turn enables neocortical LTP and the formation of associative memories. pnas.orgnih.gov Studies in CCK-deficient mice have demonstrated a lack of neocortical LTP and deficits in cue-cue associative learning, which can be rescued by the administration of CCK. pnas.org Furthermore, the presence of CCK can induce LTP even when NMDA receptors are blocked, highlighting its significant role in synaptic strengthening. pnas.org

CCK's influence on synaptic plasticity extends to various brain regions and cell types. In the dorsomedial nucleus of the hypothalamus, CCK can shift the plasticity of GABAergic synapses from LTD to LTP. jneurosci.orgnih.gov This shift is mediated by the activation of CCK2 receptors and involves astrocytic ATP release. jneurosci.org CCK-containing interneurons are also crucial in regulating contextual memories and temporal coding of place cells in the hippocampus. explorationpub.com Research has also shown that CCK modulates age-dependent thalamocortical neuroplasticity, with evidence that exogenous CCK can restore thalamocortical LTP in aged brains. elifesciences.org

The mechanisms through which CCK modulates synaptic plasticity are multifaceted. It can influence the release of other neurotransmitters, such as GABA and glutamate, thereby affecting the excitatory-inhibitory balance in neural circuits. explorationpub.comnih.gov For instance, CCK can increase GABA release onto neurons in the dorsomedial hypothalamus. nih.gov The interaction between CCK and NMDA receptors is a recurring theme, with NMDA receptors often controlling the release of CCK, which then facilitates LTP. pnas.orgnih.gov

Table 1: Research Findings on Cholecystokinin and Synaptic Plasticity

| Brain Region | Type of Plasticity | Key Findings |

|---|---|---|

| Neocortex | LTP | CCK, via CCKB receptors, is essential for high-frequency stimulation-induced LTP. pnas.orgnih.gov |

| Dorsomedial Hypothalamus | Shifts from LTD to LTP | CCK shifts GABA synapse plasticity from LTD to LTP via CCK2 receptors and astrocytic ATP release. jneurosci.orgnih.gov |

| Hippocampus | Memory Formation | CCK-containing interneurons regulate contextual memories. explorationpub.com |

| Thalamocortical Pathway | LTP | CCK modulates age-dependent thalamocortical LTP. elifesciences.org |

Modulation of Emotional States and Stress Responses (e.g., Anxiety, Fear)

Cholecystokinin peptides are significantly involved in the regulation of emotional states, particularly anxiety and fear. nih.govwikipedia.org Elevated levels of CCK have been linked to increased anxiety in both human and animal studies. wikipedia.orgclevelandclinic.org The anxiogenic effects of CCK appear to be primarily mediated by the activation of CCK-B receptors located in key brain regions associated with emotion, such as the amygdala, hippocampus, and hypothalamus. wikipedia.orgnih.gov

The administration of CCK fragments, such as the tetrapeptide CCK-4, is a well-established method for inducing anxiety and panic attacks in research settings, serving as a tool to test new anxiolytic medications. wikipedia.orgclevelandclinic.org This panicogenic effect is linked to changes in regional cerebral blood flow in areas like the anterior cingulate gyrus and the amygdala. wikipedia.org Research suggests that CCK-B receptor antagonists can block these CCK-4-induced panic attacks and reduce potentiated states of anxiety. nih.gov

The amygdala, a critical hub for processing fear and anxiety, expresses high levels of CCK-B receptors. nih.govopenaccesspub.org Injections of CCK-8 into the central nucleus of the amygdala have been shown to enhance arousal and fear in rats. openaccesspub.org Furthermore, CCK-expressing interneurons in the basolateral amygdala (BLA) play a role in modulating stress-induced anxiety-like behaviors. cityu.edu.hk Activating these interneurons can suppress neuronal activity in the BLA and alleviate anxiety. cityu.edu.hk

Stress itself can lead to the release of CCK, which in turn contributes to the behavioral and physiological stress response. explorationpub.comresearchgate.net There is an intricate balance between the anxiogenic effects of CCK and the anxiolytic effects of other neuropeptides, such as endogenous opioids. researchgate.net While increased CCK is associated with anxiety and panic, an increase in opioid availability is linked to coping and mood elevation. researchgate.net This suggests an antagonistic interaction between the two systems in the modulation of emotional disturbances. researchgate.net

Table 2: Research Findings on Cholecystokinin and Emotional States

| Emotional State | Key Brain Regions | Receptor Type | Key Findings |

|---|---|---|---|

| Anxiety | Amygdala, Hippocampus, Hypothalamus | CCK-B | Elevated CCK levels are associated with increased anxiety. wikipedia.orgclevelandclinic.org |

| Panic Attacks | Anterior Cingulate Gyrus, Amygdala | CCK-B | CCK-4 induces panic attacks in research subjects. wikipedia.orgnih.gov |

| Fear | Amygdala | CCK-B | CCK enhances arousal and fear responses. openaccesspub.org |

| Stress Response | Limbic System | CCK-B | Stress induces CCK release, contributing to the stress response. explorationpub.comresearchgate.net |

Interaction with Other Neuropeptide Systems (e.g., Opioids, Dopamine (B1211576), GnRH)

Cholecystokinin's physiological and neurobiological roles are often executed through its complex interactions with other neuropeptide and neurotransmitter systems. These interactions are crucial for a wide range of functions, from pain modulation and reward processing to reproductive biology.

Opioids: CCK is known to act as an anti-opioid peptide. nih.gov There is a significant antagonistic interaction between the CCK and opioid systems, particularly in the context of pain, anxiety, and drug tolerance. researchgate.netdrugbank.com For instance, CCK can reduce the analgesic effects of morphine, while CCK antagonists can enhance them. researchgate.net This interaction is supported by the co-localization of CCK and mu-opioid receptors in neurons of the dorsal horn of the spinal cord. nih.gov Morphine administration has been shown to increase the release of CCK in this region. nih.gov This interplay is also evident in emotional regulation, where the anxiogenic effects of CCK are counteracted by the anxiolytic properties of opioids. researchgate.net

Dopamine: CCK and dopamine are co-localized in a significant portion of neurons in the ventral tegmental area and substantia nigra, key regions of the mesolimbic pathway involved in reward and motivation. nih.govstanford.edu CCK can modulate dopaminergic function in this pathway, exhibiting both excitatory effects on its own and facilitatory effects on the inhibitory actions of dopamine. nih.gov This interaction is implicated in reward-related behaviors and the response to psychostimulants. nih.gov The CCK-A receptor, in particular, facilitates dopamine neurotransmission in mesolimbic pathways. researchgate.net The interplay between CCK and dopamine D1 receptors has also been observed in behavioral responses. nih.gov Furthermore, the somatodendritic release of CCK from dopamine neurons in the ventral tegmental area can potentiate GABAergic synapses onto these neurons, acting as a feedback regulator of dopamine cell excitability. stanford.edu

GnRH (Gonadotropin-Releasing Hormone): CCK plays a role in reproductive biology through its interaction with the GnRH system. nih.govnih.gov In mammals, GnRH neurons express CCK receptors, and CCK can influence the migration of these neurons during development. elifesciences.orgelifesciences.org Studies in teleost fish have shown that CCK can stimulate the expression of GnRH3 in the hypothalamus, suggesting a role in reproductive control. nih.gov CCK and its receptors are highly expressed in the hypothalamus-pituitary-gonad (HPG) axis of some fish species. nih.gov Furthermore, CCK can directly act on the pituitary to stimulate the synthesis and secretion of follicle-stimulating hormone (FSH). nih.govelifesciences.orgmdpi.com This indicates that CCK can act as a mediator between nutritional status and gonadal development. nih.gov

Table 3: Interactions of Cholecystokinin with Other Neuropeptide Systems

| Interacting System | Key Brain Regions/Systems | Nature of Interaction | Functional Implications |

|---|---|---|---|

| Opioids | Spinal Cord, Limbic System | Antagonistic | Pain modulation, anxiety, opioid tolerance. researchgate.netnih.govdrugbank.com |

| Dopamine | Ventral Tegmental Area, Substantia Nigra | Modulatory (Excitatory and Facilitatory) | Reward processing, motivation, response to psychostimulants. nih.govnih.govstanford.edu |

| GnRH | Hypothalamus-Pituitary-Gonad (HPG) Axis | Stimulatory | Regulation of reproduction, gonadal development. nih.govnih.govelifesciences.orgelifesciences.orgmdpi.com |

Other Systemic Research Applications of Cholecystokinin Peptides (e.g., Reproductive Biology)

Beyond its well-established roles in digestion and central nervous system function, research has uncovered applications and functions of cholecystokinin peptides in other systemic processes, most notably in reproductive biology. nih.gov

In the field of reproductive biology, CCK is emerging as a significant regulator. nih.govnih.gov Evidence from both mammalian and non-mammalian models indicates that CCK can influence the hypothalamic-pituitary-gonadal (HPG) axis. nih.govelifesciences.orgelifesciences.orgmdpi.com In mammals, CCK has been shown to modulate the migration of gonadotropin-releasing hormone-1 (GnRH-1) neurons during embryonic development. nih.gov Specifically, CCK provides an inhibitory influence on the migration of these neuroendocrine cells, ensuring their proper entry into the brain. nih.gov This action is primarily mediated through the CCK-1R receptor. nih.gov

Studies in teleost fish have further elucidated the role of CCK in reproduction. nih.govelifesciences.orgmdpi.com In these models, CCK is considered a mediator between nutritional intake and gonadal development. nih.gov It has been demonstrated that CCK can significantly stimulate the expression of GnRH3 in the hypothalamus. nih.gov Moreover, CCK can directly act on the pituitary gland to induce the synthesis and secretion of follicle-stimulating hormone (FSH). nih.govelifesciences.orgmdpi.com At the gonadal level, CCK has been shown to directly stimulate the synthesis and secretion of sex steroid hormones in the ovary. nih.gov These findings highlight a comprehensive role for CCK in orchestrating reproductive processes, linking metabolic status with reproductive function. nih.gov

Table 4: Research Applications of Cholecystokinin in Reproductive Biology

| Model System | Level of Action | Key Findings |

|---|---|---|

| Mammalian | Neuronal Development | CCK modulates the migration of GnRH-1 neurons. nih.gov |

| Teleost Fish | Hypothalamus | CCK stimulates the expression of GnRH3. nih.gov |

| Teleost Fish | Pituitary | CCK induces the synthesis and secretion of FSH. nih.govelifesciences.orgmdpi.com |

| Teleost Fish | Ovary | CCK stimulates the synthesis and secretion of gonadal sex steroid hormones. nih.gov |

Analytical and Methodological Approaches in Cholecystokinin Peptide Research

Quantification Methodologies for Cholecystokinin (B1591339) Peptides in Biological Samples (for research purposes)

Accurate quantification of CCK peptides in biological matrices such as plasma and tissue extracts is fundamental to understanding their physiological regulation and function. Researchers employ a range of techniques, each with its own advantages and limitations.

Immunoassays, including Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA), have historically been the primary methods for quantifying CCK peptides. These techniques are based on the principle of competitive binding between a labeled and an unlabeled antigen for a limited number of antibody binding sites.

A highly sensitive RIA has been developed that demonstrates no cross-reactivity with gastrin . This assay utilizes an antibody raised against 30% CCK, which binds to all COOH-terminal CCK peptides containing at least 14 amino acid residues . With an affinity constant of 59.4 x 10¹⁰ l/mol and a detection limit between 0.5 and 1.0 pmol/l in plasma, this RIA is capable of measuring the very low basal concentrations of CCK in normal subjects, which are approximately 0.9 ± 0.1 pmol/l .

Despite their utility, immunoassays for CCK peptides are fraught with analytical challenges:

Sensitivity: Many commercially available immunoassays lack the sensitivity required to detect the low picomolar concentrations of CCK circulating in plasma, particularly in a resting state nih.govacs.orgacs.orgnih.govresearchgate.net.

Specificity and Cross-Reactivity: A significant challenge is the cross-reactivity with gastrin, a structurally related peptide that circulates at higher concentrations nih.govacs.orgacs.orgnih.govresearchgate.net. This can lead to erroneously high measurements of CCK. Some immunoassays have been shown to have 100% cross-reactivity with gastrin nih.gov. The specificity of the antibody used is therefore critical. For instance, one specific antiserum, G-160, is directed against the C-terminal O-sulfated tyrosine residue, which is crucial for the full bioactivity of CCK peptides, and shows good agreement with bioassay measurements in the absence of receptor antagonists nih.gov.

Conflicting Results: The combination of immunoassays with chromatographic separation methods to determine the concentrations of different CCK isoforms has produced conflicting results, which may be attributable to the sensitivity of isoform recovery to extraction conditions and assay-dependent antibody cross-reactivity nih.govacs.org.

| Immunoassay Parameter | Description | Associated Challenges |

| Sensitivity | The lowest concentration of the analyte that can be reliably detected. | Insufficient for detecting low physiological (picomolar) concentrations of CCK in plasma nih.govacs.orgacs.orgnih.govresearchgate.net. |

| Specificity | The ability of the antibody to bind exclusively to the target CCK peptide. | High potential for cross-reactivity with structurally similar peptides, particularly gastrin nih.govacs.orgacs.orgnih.govresearchgate.net. |

| Cross-Reactivity | The binding of the antibody to non-target molecules. | Can lead to inaccurate and overestimated CCK concentrations. Some assays show 100% cross-reactivity with gastrin nih.gov. |

| Antibody Characteristics | The specific region of the CCK peptide that the antibody recognizes. | Different antibodies may recognize different CCK isoforms, leading to variability in results nih.govacs.org. |

To overcome the limitations of immunoassays, advanced analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) are increasingly being employed for the detection and quantification of CCK peptides.

LC-MS/MS offers high specificity and the ability to distinguish between different CCK isoforms acs.org. An optimized LC-MS/MS method has been developed for the detection of preprocholecystokinin (ppCCK)(21–44), a surrogate analyte for monitoring CCK release. This method is capable of detecting the peptide in the low pM range in human plasma and cell culture supernatants nih.govacs.orgnih.gov.

Key features of LC-MS/MS methods for CCK peptide analysis include:

Sample Preparation: This often involves a protein precipitation step followed by solid-phase extraction (SPE) to concentrate the peptides and remove interfering substances from the biological matrix nih.gov.

High Sensitivity: Optimized methods can achieve a lower limit of quantitation (LLOQ) of 25 pg/mL for CCK8 nih.govacs.org.

Specificity: LC-MS/MS avoids the cross-reactivity issues with gastrin that plague many immunoassays nih.gov.

Quantitative Validity: The concentrations of CCK8 detected by LC-MS/MS have shown a strong positive correlation with those measured by a commercially available immunoassay, supporting the quantitative validity of the LC-MS/MS methodology nih.govacs.org.

| Technique | Principle | Advantages in CCK Research | Key Findings/Capabilities |

| LC-MS/MS | Separates peptides by liquid chromatography followed by mass analysis for identification and quantification. | High specificity (distinguishes isoforms, avoids gastrin cross-reactivity), high sensitivity. | LLOQ of 25 pg/mL for CCK8 achieved. Capable of detecting peptides in the low pM range in plasma nih.govacs.org. |

| HPLC | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Can be used in conjunction with immunoassays to separate different CCK isoforms. | Used to address conflicting results from immunoassays regarding major circulating CCK isoforms nih.govacs.org. |

In Vitro Experimental Models for Cholecystokinin Peptide Research

In vitro models are indispensable for dissecting the cellular and molecular mechanisms of CCK peptide action. These models provide controlled environments to study receptor binding, signal transduction pathways, and cellular responses.

A variety of cell culture systems are utilized in CCK research:

Enteroendocrine Cell Lines: The STC-1 cell line, derived from a murine intestinal endocrine tumor, is a widely used model for studying CCK secretion and gene transcription nih.govresearchgate.netmdpi.comoup.com. These cells express and secrete CCK in response to various stimuli mdpi.comoup.com.

Neuronal Cell Lines: Cultured human primitive neuroepithelioma cell lines have been identified that express CCK RNA and synthesize pro-CCK, providing a system to study the regulation of the CCK gene in human neuronal cells and the post-translational processing of the CCK preprohormone nih.gov. Mouse neuroblastoma cell lines have also been used to investigate the influence of CCK on neuronal aging processes researchgate.net.

Organoids: Human intestinal organoids are a more recent and advanced in vitro model. They are capable of secreting CCK peptides, and LC-MS/MS methods have been successfully applied to detect both sulfated and desulfated forms of CCK8 and ppCCK(21–44) in organoid lysates and supernatants nih.govacs.orgnih.gov.

Pancreatic Acinar Cells: Isolated pancreatic acini are a classic model for studying the direct effects of CCK on digestive enzyme secretion nih.govnih.govpnas.orgphysiology.orgresearchgate.net. Studies with these cells have been instrumental in characterizing CCK receptors and their signaling pathways nih.govpnas.org.

| Cell Culture System | Cell Type/Origin | Application in CCK Research | Key Findings |

| STC-1 Cell Line | Murine enteroendocrine tumor | Studying CCK secretion and gene transcription. | Responds to stimuli like peptones to release CCK mdpi.comoup.com. |

| Neuroepithelioma Cell Lines | Human primitive neuroectodermal tumor | Investigating CCK gene regulation and prohormone processing in neuronal cells. | Express CCK RNA and synthesize pro-CCK nih.gov. |

| Human Intestinal Organoids | Human intestinal stem cells | Modeling CCK secretion in a more physiologically relevant system. | Secrete various CCK peptides, quantifiable by LC-MS/MS nih.govacs.orgnih.gov. |

| Pancreatic Acinar Cells | Isolated from pancreas | Characterizing CCK receptor binding and downstream signaling for enzyme secretion. | A foundational model for understanding the physiological actions of CCK on the pancreas nih.govnih.govpnas.orgphysiology.orgresearchgate.net. |

Isolated tissue and organ preparations maintain a higher level of structural and functional integrity compared to cell cultures, allowing for the study of CCK's effects in a more integrated system.

Isolated Perfused Colon: This model has been used to investigate the effects of CCK on colonic motility nih.govnih.govresearchgate.net. Studies using isolated, vascularly perfused rat colon have shown that CCK-8 stimulates motor activity nih.gov. This preparation also allows for the study of interactions between CCK and other gut hormones, such as peptide YY (PYY) nih.govnih.gov.

Muscle Strips: Isolated gastric muscle strips from guinea pigs have been used to examine the direct effects of CCK-8 on smooth muscle contractility nih.govresearchgate.net. These studies have revealed that CCK-8 can have both excitatory and inhibitory actions on the contractile activity of different regions of the stomach nih.gov.

Taste Bud Cells: Research using isolated taste bud cells from rats has demonstrated that CCK is expressed in subsets of these cells and may play a role in taste signal transduction nih.gov. Exogenous application of sulfated CCK octapeptide to these cells inhibits an outward potassium current and elevates intracellular calcium, suggesting a role for CCK in the peripheral processing of taste information nih.gov.

| Isolated Preparation | Tissue/Organ | Application in CCK Research | Key Findings |

| Isolated Perfused Colon | Rat Colon | Studying the effects of CCK on colonic motility and hormone release. | CCK-8 stimulates colonic motor activity nih.gov. |

| Isolated Muscle Strips | Guinea Pig Stomach | Investigating the direct actions of CCK on gastrointestinal smooth muscle contraction. | CCK-8 has both excitatory and inhibitory effects on gastric contractility nih.gov. |

| Isolated Taste Bud Cells | Rat Taste Buds | Exploring the role of CCK in peripheral taste signaling. | CCK is expressed in taste cells and modulates ion currents and intracellular calcium nih.gov. |

In Vivo Animal Models for Cholecystokinin Peptide Research

In vivo animal models are essential for understanding the integrated physiological roles of CCK peptides in a whole-organism context. These models allow for the investigation of complex processes such as satiety, pancreatic secretion, and gastrointestinal motility.

Rats have been a commonly used model to study the in vivo effects of CCK analogs on pancreatic secretion nih.govresearchgate.net. These studies are crucial as the extrapolation from in vitro findings can be challenging due to factors like peptide catabolism by circulating and tissue peptidases nih.gov.

Transgenic mouse models have also been developed to study the tissue- and cell-specific expression of the CCK gene. For example, transgenic mice expressing a CCK gene construct fused to a reporter gene (lacZ) have been used to identify the genomic regions that direct CCK expression in enteroendocrine cells nih.govresearchgate.net. These models have shown correct tissue-specific expression in the intestine and brain nih.gov. Furthermore, CCK knockout mice have been utilized to investigate the role of CCK in processes such as lipid transport and gallbladder contractility researchgate.net.

| Animal Model | Species | Application in CCK Research | Key Findings/Utility |

| Rat Models | Rat | Studying the in vivo effects of CCK on pancreatic secretion and colonic motility. | Allows for the assessment of efficacy and potency of CCK analogs in a whole-animal system nih.govnih.gov. |

| Transgenic Mice | Mouse | Identifying regulatory elements of the CCK gene and tracking CCK-expressing cells. | Confirmed tissue-specific expression in intestine and brain and helped delineate cellular expression patterns nih.govresearchgate.net. |

| Knockout Mice | Mouse | Investigating the physiological roles of CCK and its receptors by observing the phenotype in their absence. | Used to study the function of CCK in taste, feeding, and other physiological processes researchgate.net. |

Mammalian Models (e.g., Rodents, Canines, Rabbits)

Mammalian models have been instrumental in elucidating the complex physiological roles of cholecystokinin (CCK) peptides. These models allow for in-depth investigation of CCK's functions in digestion, satiety, and neurotransmission in systems that closely resemble human physiology. cambridge.orgresearchgate.net

Rodents: Rats and mice are the most extensively used models in CCK research due to their genetic tractability, relatively short life cycles, and the availability of established experimental protocols. nih.gov They have been central to studying CCK's role in feeding behavior and anxiety. For instance, intraperitoneal or central administration of CCK-8 to fasted rats has been shown to reduce food intake by decreasing meal size. physiology.org A notable rodent model is the Otsuka Long-Evans Tokushima Fatty (OLETF) rat, which is a spontaneous CCK-1 receptor knockout model. nih.gov These rats exhibit hyperphagia, obesity, and develop non-insulin dependent diabetes mellitus, providing a powerful tool for understanding the consequences of defunct CCK-1 receptor signaling. nih.gov

Canines: Dogs have been used in classical physiological studies to understand the release and action of CCK in the gastrointestinal system. nih.gov Research in canine models has demonstrated that intestinal stimulants, like oleate, cause a significant increase in plasma CCK levels, which in turn stimulates pancreatic enzyme secretion and gallbladder contraction. nih.gov Studies involving truncal vagotomy in dogs have helped to disentangle the neural and hormonal pathways of CCK action, showing that while vagotomy inhibits the pancreatic and gallbladder response to fat, it does not alter the release of CCK itself. nih.gov

Rabbits: The rabbit model has been particularly useful for studying the molecular forms of circulating CCK and for investigating pancreatic function. nih.govscielo.br Research using an in vivo immunosorption technique in rabbits revealed that smaller molecular forms, primarily CCK-22 and CCK-8, are the predominant forms of the peptide circulating in the plasma. nih.gov In vitro studies using rabbit pancreatic glands have examined the secretory response to CCK stimulation, showing that CCK can alter the proportions of different enzymes secreted by the pancreas. nih.gov Rabbits are considered a suitable model for such studies due to similarities in bone density and remodeling with humans, and their affordability for chronic protocols. scielo.brmdpi.com

Table 1: Overview of Mammalian Models in Cholecystokinin (CCK) Research

| Model Organism | Specific Model/Study Type | Key Research Focus | Selected Findings |

| Rodents (Rat) | Otsuka Long-Evans Tokushima Fatty (OLETF) Rat | Role of CCK-1 receptor in feeding and metabolism | Spontaneous CCK-1 receptor knockout leads to hyperphagia, obesity, and diabetes. nih.gov |

| Rodents (Rat) | General Sprague-Dawley/Wistar Rats | Satiety effects of exogenous CCK | Administration of CCK-8 reduces food intake by decreasing meal size. physiology.org |

| Canines | Chronic fistula models with vagotomy | Neural vs. hormonal control of digestion | Vagotomy blocks CCK's effect on the pancreas and gallbladder but not its release. nih.gov |

| Rabbits | In vivo immunosorption and plasma analysis | Characterization of circulating CCK forms | Predominant circulating forms are smaller peptides like CCK-22 and CCK-8. nih.gov |

| Rabbits | In vitro pancreatic gland studies | Pancreatic secretory response | CCK stimulation alters the relative proportions of secreted digestive enzymes. nih.gov |

Non-Mammalian Models (e.g., Teleosts)

In recent years, non-mammalian models, particularly teleost fish like zebrafish, have gained prominence in biomedical research, including the study of neuropeptides. embopress.orgnih.gov Teleosts offer several advantages, such as high reproductive rates, ease of handling, and evolutionary conservation of genetic makeup, neural circuitry, and neuropeptide functions with mammals. monash.edu These models are valuable for large-scale screening and for studying the fundamental developmental and behavioral roles of signaling molecules like CCK. embopress.orgfrontiersin.org

Teleost models are particularly effective for investigating the effects of social stress on behavior, an area where neuropeptides are known to play a significant role. monash.edu While direct studies focusing on CCK (10-20) in teleosts are not extensively documented, the conserved nature of the CCK system suggests these models hold potential for dissecting its function in neurodevelopment and stress responses. nih.govnih.gov The genetic tools available for species like zebrafish allow for targeted manipulation of genes and pathways, providing a platform to explore the roles of CCK and its receptors in a whole-organism context. nih.gov

Genetic Manipulation and Receptor Knockout Models

Genetic manipulation, especially the creation of receptor knockout models, provides an unparalleled opportunity to analyze gene function in vivo and to clarify the specific roles of different receptor subtypes. nih.gov This approach has been crucial in overcoming the often-conflicting data generated from pharmacological studies using agonists and antagonists. nih.govjci.org

CCK Receptor Knockout Mice:

CCK-A (CCK1) Receptor Knockout (CCK-AR-/-) Mice: These mice have been generated to specifically assess the role of the CCK-A receptor. jci.org Studies on these animals demonstrate that the satiety effect of exogenously administered CCK-8 is mediated entirely through the CCK-A receptor; CCK-AR-/- mice show no reduction in food intake in response to CCK-8 administration. physiology.orgjci.org This genetically defined model confirms the critical role of this receptor subtype in modulating feeding behavior. jci.org

CCK-B (CCK2) Receptor Knockout (CCK-BR-/-) Mice: In contrast to the CCK-A receptor, the CCK-B receptor appears to have no effect on mediating the satiety response. physiology.org However, studies on CCK-BR knockout mice have yielded conflicting results regarding anxiety-related behaviors, with some reports indicating increased anxiety and others suggesting reduced anxiety-like behaviors. physiology.org

CCK Gene Knockout Mice:

Mice lacking the gene for cholecystokinin (CCK-KO) have also been developed. jax.org These mice exhibit a range of metabolic and behavioral defects. jax.org For example, on a high-fat diet, CCK-KO mice gain less weight and have less fat mass than wild-type mice, alongside higher energy expenditure and enhanced insulin (B600854) sensitivity. jax.org These models are essential for understanding the broader physiological functions of the entire CCK peptide family, from digestion and metabolism to behavior and memory. physiology.orgjax.org

Table 2: Summary of Genetic Manipulation Models in CCK Research

| Model | Genetic Modification | Key Phenotype/Finding | Reference |

| CCK-A Receptor Knockout Mouse | Targeted disruption of the CCK-A (CCK1) receptor gene | Complete abolition of the satiety effect of exogenous CCK-8. | physiology.orgjci.org |

| CCK-B Receptor Knockout Mouse | Targeted disruption of the CCK-B (CCK2) receptor gene | No effect on CCK-induced satiety; conflicting results on anxiety behaviors. | physiology.org |

| Cholecystokinin Knockout Mouse | Disruption of the cholecystokinin (Cck) gene | Altered metabolism on a high-fat diet (less weight gain, less fat mass), impaired glucose-stimulated insulin secretion. | jax.org |

| OLETF Rat | Spontaneous deletion of the CCK-A (CCK1) receptor gene | Hyperphagia, obesity, and development of non-insulin dependent diabetes mellitus. | nih.gov |

Techniques for Studying Cholecystokinin Peptide Degradation and Metabolic Stability

Understanding the degradation and metabolic stability of peptides is crucial for determining their biological half-life and mechanism of action. Various in vitro and in vivo techniques are employed to study the metabolic fate of cholecystokinin peptides.

In Vitro Stability Assays (e.g., Microsomal Assays, Serum Stability Studies)

In vitro assays provide a controlled environment to identify potential degradation pathways and the enzymes involved in peptide metabolism.

Enzymatic Degradation Studies: Research using extracts of solubilized synaptic membranes has shown that CCK-8 is a substrate for several peptidases. A key enzyme identified is a metalloendopeptidase, indistinguishable from 'enkephalinase A,' which cleaves CCK-8 at the Trp30-Met31 bond. nih.gov This indicates that the same enzymes that inactivate enkephalins may also be responsible for the degradation of CCK in the central nervous system. nih.gov General degradation pathways for peptides like CCK include C-terminal and N-terminal cleavage. mdpi.com

Thermal Stability Studies: The stability of CCK-8 has been evaluated in aqueous solutions under various temperature conditions. nih.gov Isothermal studies conducted at temperatures ranging from 40°C to 70°C showed that the degradation of CCK-8 follows first-order kinetics and obeys the Arrhenius equation. nih.gov Nonisothermal methods, which involve a linear increase in temperature, have also been used and provide results for activation energy and shelf-life that are consistent with the more time-consuming isothermal methods. nih.gov

General Peptide Stability Considerations: The stability of peptide formulations is highly dependent on factors like pH. mdpi.com Buffers are commonly used to control pH and prevent degradation. mdpi.com Lyophilization (freeze-drying) is another common strategy to enhance the long-term stability of peptides by removing water, which reduces chemical and microbial degradation. biomedgrid.com

In Vivo Metabolic Profiling and Identification of Metabolites

In vivo studies are essential for understanding how peptides are processed and cleared under physiological conditions. The CCK gene encodes for a precursor protein, preprocholecystokinin, which is processed to generate multiple bioactive peptide forms. pnas.orgnih.gov The circulating profile of these peptides reflects the combined processes of secretion and metabolic degradation.

Studies in rabbits have provided significant insight into the in vivo processing of CCK. nih.gov By characterizing the peptides present in plasma, researchers have determined that the larger precursor forms are processed into smaller, biologically active fragments. The most abundant forms found circulating in rabbit plasma are CCK-22 and CCK-8, with only small amounts of larger forms like CCK-33 detected. nih.gov This suggests that significant post-secretory processing or rapid degradation of larger forms occurs in vivo, resulting in a predominance of smaller CCK peptides in circulation. This metabolic profiling provides crucial evidence that these smaller forms are the primary effectors of CCK's hormonal actions in the periphery. nih.gov

Q & A

Q. How should researchers address ethical considerations in human CCK(10-20) trials?

- Methodological Answer : Obtain informed consent for cholescintigraphy or CCK infusion studies. Disclose potential adverse effects (e.g., nausea, abdominal cramps) and adhere to IRB protocols. Use de-identified data for public sharing and annotate demographic variables (age, BMI) to contextualize results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products